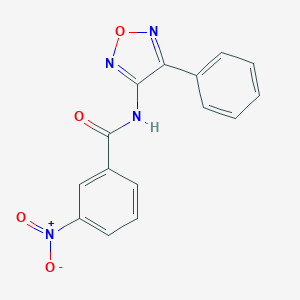![molecular formula C20H28N2O B255409 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255409.png)
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is a complex organic compound that belongs to the class of quinolinol derivatives. This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing heterocycle. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: N-alkylated or N-acylated piperidine derivatives
科学的研究の応用
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. The piperidine moiety may also interact with neurotransmitter receptors, affecting neuronal signaling.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the substitution pattern and functional groups.
Piperidine Derivatives: Compounds like piperine and evodiamine contain the piperidine moiety and exhibit various biological activities.
Uniqueness
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of the quinoline and piperidine moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in scientific research and potential therapeutic uses.
特性
分子式 |
C20H28N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H28N2O/c1-4-15-9-10-19-17(12-15)20(23)18(14(3)21-19)13-22-11-7-6-8-16(22)5-2/h9-10,12,16H,4-8,11,13H2,1-3H3,(H,21,23) |
InChIキー |
UTOOHWPQRGUXJH-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C |
正規SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


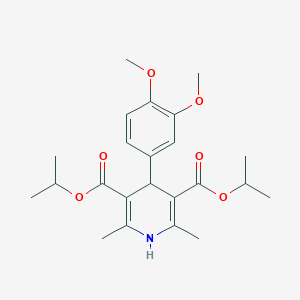
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)
![(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B255337.png)
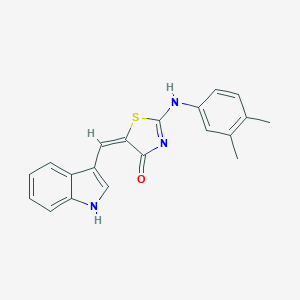
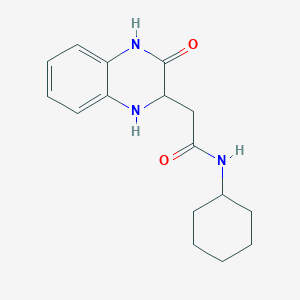
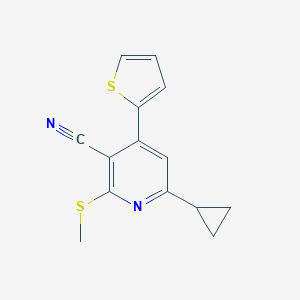
![1-ETHYL-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE](/img/structure/B255342.png)
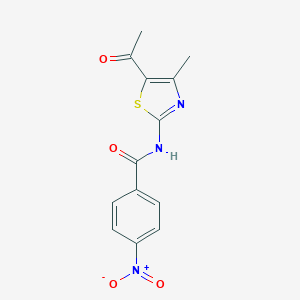
![1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE](/img/structure/B255345.png)

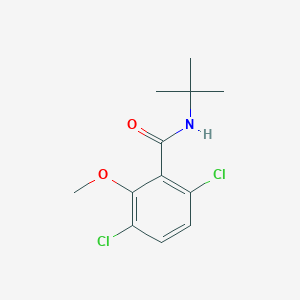
![{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid](/img/structure/B255355.png)
![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)
